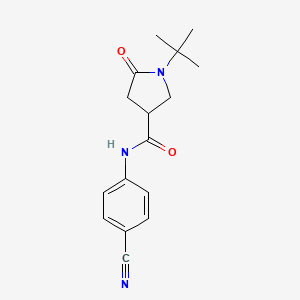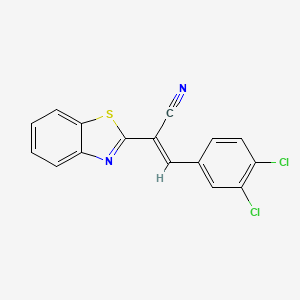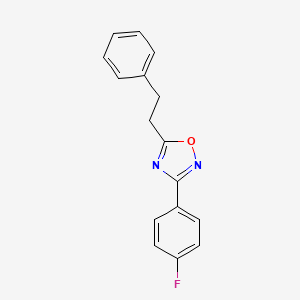![molecular formula C18H22FN5O2S B5354595 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine, also known as FRAX597, is a small molecule inhibitor that targets the PIP4K2 family of lipid kinases. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and inflammation. In
作用机制
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine works by inhibiting the PIP4K2 family of lipid kinases. These enzymes are involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key signaling molecule in cells. By blocking the production of PIP2, this compound disrupts various signaling pathways that are important for cell growth, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. Inflammatory cytokine production is also reduced, leading to decreased inflammation. In addition, this compound has been shown to reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is its specificity for the PIP4K2 family of lipid kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it can be difficult to obtain pure this compound, which can make it challenging to perform experiments with consistent results.
未来方向
There are several future directions for research on 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation. Another area of research is the development of more potent and selective inhibitors of the PIP4K2 family of lipid kinases. Finally, further studies are needed to fully understand the physiological and biochemical effects of this compound in various disease states.
合成方法
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine was first synthesized by scientists at the Institute of Cancer Research in London. The synthesis method involves the reaction of 2-chloro-4-(2-fluorophenyl)pyrimidine with piperazine and 1-pyrrolidinecarboxaldehyde in the presence of a base. The resulting product is then treated with a sulfonyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a useful tool for scientific research.
科学研究应用
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is due to its ability to block the PIP4K2 family of lipid kinases, which are involved in cell proliferation and survival.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This is thought to be due to its ability to inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-15-5-1-2-6-16(15)27(25,26)24-13-11-22(12-14-24)17-7-8-20-18(21-17)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSITBLHFCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5354538.png)

![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine-2,4-diol](/img/structure/B5354591.png)

![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
